![molecular formula C25H35N3O4S2 B3019824 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 941922-70-9](/img/structure/B3019824.png)

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

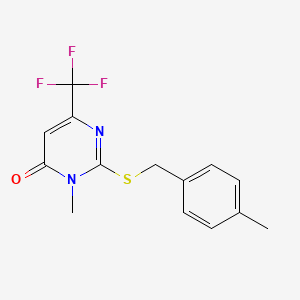

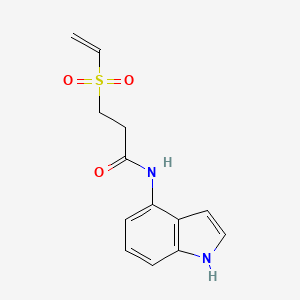

The compound "2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzo[b]thiophene and carboxamide functionalities are common across several of the papers, suggesting that this compound may have been synthesized as part of research into biologically active molecules.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives is described in several papers. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which are potent urokinase inhibitors, involves a key intermediate that is prepared from 3-fluoroiodobenzene and then subjected to amidination . Another paper describes the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through a Gewald three-component reaction followed by dehydrogenation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the substituents.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is crucial for their biological activity. The papers indicate that modifications to the aryl group, such as monosubstitution or disubstitution, can significantly enhance the activity of these compounds . Additionally, the presence of a benzo[d][1,3]dioxole group is mentioned to be equivalent to a 4-methyl group in terms of in vitro activity . These insights into the structure-activity relationships are valuable for understanding how changes to the molecular structure can affect the biological properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene derivatives is highlighted in the context of their biological activities. For example, the synthesis of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides involves a five-step reaction sequence, indicating the complexity of reactions these molecules can undergo . The chemical reactions involved in the synthesis and modification of these compounds are critical for achieving the desired biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are not explicitly detailed in the provided papers. However, it can be inferred that these properties are tailored to enhance the biological activity and selectivity of the compounds. For instance, the synthesis of small, orally available antagonists for the hNK(2) receptor suggests that the physical properties such as solubility and stability are optimized for oral administration . The chemical properties, such as the presence of specific functional groups, are also designed to interact with biological targets, as seen in the case of urokinase inhibitors .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O4S2/c1-16(2)14-28(15-17(3)4)34(31,32)19-12-10-18(11-13-19)23(29)27-25-22(24(30)26-5)20-8-6-7-9-21(20)33-25/h10-13,16-17H,6-9,14-15H2,1-5H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMMEJOTEBLMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3019744.png)

![4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione](/img/structure/B3019745.png)

![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)

![4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B3019756.png)

![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3019763.png)